4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol

Medicinal Chemistry Structure-Activity Relationship MetAP2 Inhibition

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol (CAS 1697164-77-4) is a small-molecule 1,2,4-triazole derivative with a molecular formula of C₇H₁₃BrN₄O and a molecular weight of 249.11 g/mol. The compound belongs to a class of non-peptide, reversible inhibitors of type 2 methionine aminopeptidase (MetAP2), an enzyme implicated in angiogenesis and obesity.

Molecular Formula C7H13BrN4O
Molecular Weight 249.11 g/mol
Cat. No. B13074330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol
Molecular FormulaC7H13BrN4O
Molecular Weight249.11 g/mol
Structural Identifiers
SMILESCC(C)(CCN1C(=NC(=N1)N)Br)O
InChIInChI=1S/C7H13BrN4O/c1-7(2,13)3-4-12-5(8)10-6(9)11-12/h13H,3-4H2,1-2H3,(H2,9,11)
InChIKeyWDPMUQYJFCCVMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol: A Structurally Differentiated 1,2,4-Triazole Scaffold for MetAP2-Targeted Research


4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol (CAS 1697164-77-4) is a small-molecule 1,2,4-triazole derivative with a molecular formula of C₇H₁₃BrN₄O and a molecular weight of 249.11 g/mol . The compound belongs to a class of non-peptide, reversible inhibitors of type 2 methionine aminopeptidase (MetAP2), an enzyme implicated in angiogenesis and obesity [1]. Its core scaffold—a 3-amino-5-bromo-1,2,4-triazole—is shared with several research intermediates, but the N1-substituent (2-methylbutan-2-ol) is a distinguishing structural feature that is not present in the most commonly cited comparators. The compound is listed in the Therapeutic Target Database (TTD) under the synonym '1,2,4-triazole derivative 2' (PMID26161824-Compound-93) with a patented indication for obesity, though published structure-activity data for this specific entity remains sparse in the open literature [2]. It is commercially available at research-grade purity (typically 95%) from multiple suppliers .

Why Generic 1,2,4-Triazole Substitution Fails for 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol


The 1,2,4-triazole chemical space is crowded, and procurement decisions based solely on the core heterocycle (3-amino-5-bromo-1,2,4-triazole) risk selecting a compound with divergent target engagement, physicochemical properties, and biological outcomes. The N1-substituent is a critical determinant of potency and selectivity within this class: a 3D-QSAR study of 77 1,2,4-triazole MetAP2 inhibitors demonstrated that CoMFA and CoMSIA models (q² = 0.703 and 0.704, respectively) are highly sensitive to steric and electrostatic fields around the N1 region [1]. The 2-methylbutan-2-ol substituent on the target compound introduces a tertiary alcohol moiety that is absent in common analogs such as 4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol (a secondary alcohol) or 5-bromo-1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine (devoid of hydroxyl functionality) [2]. These structural differences translate into altered hydrogen-bonding capacity, metabolic stability (tertiary alcohols resist oxidation pathways that metabolize primary and secondary alcohols), and lipophilicity profiles that cannot be replicated by in-class substitution. Generic replacement without considering the N1-substituent identity therefore carries a material risk of altered target inhibition kinetics, confounding SAR conclusions, and wasted synthesis resources.

Quantitative Differentiation Evidence for 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol vs. Closest Analogs


Structural Differentiation: Tertiary Alcohol Substituent vs. Secondary Alcohol and Non-Hydroxylated Analogs

The target compound bears a tertiary alcohol (2-methylbutan-2-ol) at the N1 position of the triazole ring, which is structurally distinct from the closest commercially available analog 4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol (secondary alcohol, CAS 1702168-17-9) . The tertiary alcohol introduces gem-dimethyl branching that increases steric bulk proximal to the triazole ring (calculated LogP increase estimated at +0.3 to +0.5 units based on the Hansch π-contribution of a quaternary carbon vs. a secondary carbon center), alters the hydrogen-bond donor capacity (tertiary OH pKa ≈ 19 vs. secondary OH pKa ≈ 17, reducing acidity by approximately 100-fold), and eliminates the metabolic liability of alcohol dehydrogenase (ADH)-mediated oxidation to a ketone—a pathway accessible to the secondary alcohol analog [1]. The non-hydroxylated analog 5-bromo-1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine (CAS 1697080-58-2) lacks hydrogen-bond donor capacity entirely, resulting in fundamentally different target binding interactions .

Medicinal Chemistry Structure-Activity Relationship MetAP2 Inhibition Physicochemical Profiling

MetAP2 Enzyme Inhibition: Quantitative Comparison with In-Class Triazole Inhibitors

Inhibition data reported through BindingDB for the target compound against full-length recombinant human MetAP2 (expressed in baculovirus-infected Sf9 insect cells, using Met-AMC fluorogenic substrate) gives an IC₅₀ of 2.80 × 10³ nM (2.8 μM) [1]. This places the compound in the low-micromolar potency range for MetAP2. For context, potent MetAP2 inhibitors in the 1,2,4-triazole class achieve IC₅₀ values below 10 nM—e.g., BDBM50167276 (CHEMBL3798844, also curated from Takeda California) shows an IC₅₀ of 7.90 nM under comparable assay conditions [2]. The ~350-fold potency difference between the target compound and the most potent triazole-class MetAP2 inhibitor reported from the same source laboratory highlights the compound's role as a moderate-affinity probe or intermediate-affinity reference compound rather than a high-potency lead. No head-to-head comparison with the direct secondary-alcohol analog (4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol) has been published for MetAP2.

Enzyme Inhibition MetAP2 Angiogenesis IC50

Predicted Physicochemical Differentiation: Lipophilicity and Solubility Profile vs. Linear Alcohol Analogs

The gem-dimethyl branching in the 2-methylbutan-2-ol substituent increases calculated LogP (cLogP) relative to the linear secondary alcohol analog while the hydroxyl group simultaneously maintains aqueous solubility above the level of fully deoxygenated analogs. Using fragment-based calculation methods, the cLogP of the target compound is estimated at approximately 0.8–1.1, compared to approximately 0.4–0.7 for 4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol (secondary alcohol) and approximately 1.5–1.8 for 5-bromo-1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine (no hydroxyl) [1]. This intermediate lipophilicity places the target compound in a favorable range for both membrane permeability (LogP > 0.5 generally required) and aqueous solubility (LogP < 3 generally preferred), offering a balanced profile that neither the more polar secondary alcohol nor the more lipophilic non-hydroxylated analog achieves [2].

Drug-Likeness Lipophilicity Aqueous Solubility ADME

Intellectual Property and Procurement Availability: Differentiated Sourcing Landscape vs. Restricted Analogs

The target compound is commercially available from multiple non-excluded vendors (including Leyan, CAS 1697164-77-4) at standard research purity of 95%, with no regulatory restrictions on procurement for laboratory research use . In contrast, several structurally related 1,2,4-triazole MetAP2 inhibitors with sub-100 nM potency are proprietary compounds owned by Takeda California or SmithKline Beecham and are not commercially available as catalog products [1]. The closest commercially available analog, 4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol (CAS 1702168-17-9), is available but lacks the gem-dimethyl branching that defines the target compound's tertiary alcohol motif . This places the target compound in a unique procurement position: it is the only commercially accessible 3-amino-5-bromo-1,2,4-triazole derivative bearing a tertiary alcohol N1-substituent.

Chemical Sourcing Research Tool Patent Landscape Supply Chain

Biological Target Annotation Discrepancy: CB1 vs. MetAP2 Activity Requires Verification

The Therapeutic Target Database (TTD) annotates '1,2,4-triazole derivative 2' (PMID26161824-Compound-93) as a cannabinoid CB1 receptor antagonist indicated for obesity [1]. However, publicly available CB1 binding data for this specific compound are absent from major pharmacological databases (ChEMBL, BindingDB, IUPHAR/BPS Guide to Pharmacology), and the compound from PMID 26161824 with explicit CB1 antagonist activity ('compound 70') possesses a completely different chemical structure (MW 523.12, containing dichlorophenyl and morpholine moieties) [2]. Simultaneously, the target compound appears in BindingDB with MetAP2 inhibition data (IC₅₀ = 2,800 nM) curated from Takeda California [3]. This dual-target annotation discrepancy—CB1 in TTD vs. MetAP2 in BindingDB—means that researchers procuring this compound for CB1-related studies must independently verify target engagement, as no published CB1 binding or functional data for this specific chemotype could be identified in the open literature.

Target Deconvolution CB1 Receptor MetAP2 Pharmacological Selectivity

Optimal Research and Industrial Application Scenarios for 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol


SAR Probe for N1-Substituent Effects on MetAP2 Inhibition Within the 3-Amino-5-bromo-1,2,4-triazole Series

The compound is optimally deployed as a structure-activity relationship (SAR) probe to interrogate the effect of tertiary alcohol N1-substituents on MetAP2 inhibitory potency. With a measured IC₅₀ of 2,800 nM [1], it provides a defined reference point against which analogs bearing secondary alcohol, ether, or alkyl N1-substituents can be quantitatively compared within the same assay platform. The 3D-QSAR models published by Philip et al. (2014) demonstrate that steric and electrostatic fields at the N1 position are key determinants of MetAP2 inhibitory activity (CoMFA q² = 0.703, CoMSIA q² = 0.704), making systematic exploration of N1 substituent types—including the tertiary alcohol motif unique to this compound—essential for building predictive models [2].

Moderate-Affinity Reference Standard in MetAP2 Biochemical Assay Development and Validation

At an IC₅₀ of 2,800 nM, this compound occupies a potency tier that is well-suited for use as a moderate-affinity reference standard in MetAP2 biochemical assay development [1]. Unlike sub-nanomolar inhibitors that may exhibit steep dose-response curves and hook effects at high concentrations, a micromolar inhibitor provides a wider dynamic range for assay optimization, Z'-factor determination, and inter-plate variability assessment. Its distinct tertiary alcohol functionality also makes it analytically distinguishable from commonly used reference inhibitors (e.g., fumagillin, TNP-470, beloranib), enabling multiplexed assay formats [2].

Physicochemical Benchmarking of Tertiary Alcohol-Containing Heterocycles in Permeability and Metabolic Stability Assays

The tertiary alcohol moiety confers resistance to alcohol dehydrogenase (ADH)-mediated oxidation, a metabolic pathway that degrades primary and secondary alcohol-containing analogs [1]. This compound can serve as a benchmark for assessing the impact of alcohol substitution pattern (primary vs. secondary vs. tertiary) on microsomal stability and hepatocyte clearance within the 1,2,4-triazole chemotype. Its intermediate calculated LogP (cLogP ≈ 0.8–1.1) also makes it suitable for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies comparing the permeability-solubility trade-offs of tertiary vs. secondary alcohol substituents [2].

Target Deconvolution Studies to Resolve CB1 vs. MetAP2 Pharmacological Annotation

Given the unresolved target annotation discrepancy between TTD (CB1 antagonist) and BindingDB (MetAP2 inhibitor), this compound presents a valuable opportunity for target deconvolution research [1]. Systematic profiling against a panel of recombinant CB1, CB2, MetAP1, and MetAP2 in head-to-head formats can clarify the primary pharmacological target(s) of this chemotype. Such studies are of direct relevance to medicinal chemistry programs exploring 1,2,4-triazoles for either anti-obesity (via CB1 or MetAP2) or anti-angiogenic (via MetAP2) indications, as documented in the SmithKline Beecham patent family [2].

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